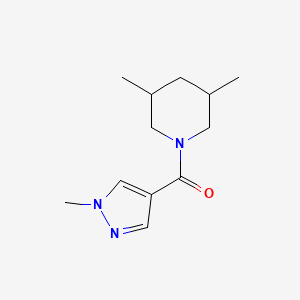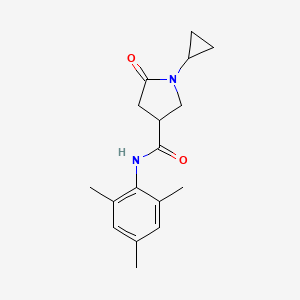
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, commonly known as DMPM, is a synthetic compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Aplicaciones Científicas De Investigación
DMPM has shown promising results in various scientific research applications. One of the most significant applications of DMPM is in medicinal chemistry, where it has been used as a scaffold for the design and synthesis of novel drugs. It has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, DMPM has been used as a ligand in coordination chemistry, where it has exhibited excellent chelating properties.
Mecanismo De Acción
The mechanism of action of DMPM is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It has also been suggested that DMPM may act as a Lewis base in coordination chemistry.
Biochemical and Physiological Effects:
Currently, there is limited information available on the biochemical and physiological effects of DMPM. However, preliminary studies have shown that it exhibits low toxicity and is relatively stable under physiological conditions. It has also been shown to possess good solubility in various organic solvents, making it an attractive candidate for use in drug discovery and organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPM is its versatility in various scientific research applications. It is also relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, one of the limitations of DMPM is its limited solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of DMPM. One potential direction is the design and synthesis of novel drugs based on the DMPM scaffold. Another potential direction is the use of DMPM as a ligand in coordination chemistry, particularly in the development of new catalysts for various chemical reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of DMPM.
Métodos De Síntesis
The synthesis of DMPM involves the reaction of 3,5-dimethylpiperidine with 1-methylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization using various analytical techniques, including NMR and IR spectroscopy.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-4-10(2)7-15(6-9)12(16)11-5-13-14(3)8-11/h5,8-10H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAFANTPZXSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)



![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)



![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
